molecular formula C13H24O8 B605140 Acid-PEG4-mono-methyl ester CAS No. 2028284-75-3

Acid-PEG4-mono-methyl ester

Cat. No. B605140
M. Wt: 308.33
InChI Key: MOGNNSWXCSXEEM-UHFFFAOYSA-N
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Description

Acid-PEG4-mono-methyl ester is a PEG linker with a carboxylic acid and methyl ester group . The methyl ester can be hydrolyzed under strong basic conditions . The carboxylic acid can react with primary amines in the presence of EDC and HATU to form stable amide bonds .


Molecular Structure Analysis

The IUPAC name for Acid-PEG4-mono-methyl ester is 3-oxo-2,6,9,12,15-pentaoxaoctadecan-18-oic acid . The InChI code is 1S/C13H24O8/c1-17-13(16)3-5-19-7-9-21-11-10-20-8-6-18-4-2-12(14)15/h2-11H2,1H3,(H,14,15) . The molecular formula is C13H24O8 .


Physical And Chemical Properties Analysis

Acid-PEG4-mono-methyl ester has a molecular weight of 308.33 . It has a boiling point of 433.8±40.0 C at 760 mmHg . The compound is stored at 4C .

Scientific Research Applications

Polymer Synthesis and Modification

Unsaturated acid esters of polyethylene glycol (PEG), such as Acid-PEG4-mono-methyl ester, play a crucial role as monomers in polymer synthesis. These esters are used to prepare various polymers, including multifunctional polymers through graft copolymerization with other monomers. The modification of PEG with unsaturated acids like acrylic acid, methyl acrylic acid, and maleic acid has been extensively researched, showcasing the versatility of Acid-PEG4-mono-methyl ester in polymer chemistry (Chen, Xu, & Li, 2015).

Analytical Chemistry and Environmental Applications

Acid-PEG4-mono-methyl ester is significant in the field of analytical chemistry, particularly in the analysis of environmental samples. The detection of poly(ethylene glycols) and related acidic forms, including esters like Acid-PEG4-mono-methyl ester, is crucial for understanding the presence and impact of these compounds in natural waters. Advanced methods like liquid chromatography/electrospray/mass spectrometry have been developed for the efficient detection of such compounds in various water sources (Crescenzi, Di Corcia, Marcomini, & Samperi, 1997).

Food Science and Chromatography

In food science, Acid-PEG4-mono-methyl ester and similar compounds have been utilized in the analysis of fatty acids, such as the trans isomers of eicosapentaenoic and docosahexaenoic acid methyl esters. A polyethylene glycol stationary phase has shown effectiveness in separating these fatty acid isomers, which is vital for analyzing the nutritional content of food products like fish oils (Mjøs, 2008).

Pharmaceutical Applications

In the pharmaceutical industry, Acid-PEG4-mono-methyl ester derivatives, such as PEG ester surfactants, are synthesized for use in drug delivery systems. These surfactants, derived from the combination of PEG and fatty acids, have applications in oral and topical formulations, enhancing solubility, bioavailability, and providing protection for active pharmaceutical ingredients (Panigrahi et al., 2018).

Biotechnology and Environmental Remediation

The compound has also been explored in biotechnological applications, such as the synthesis of novel monomers for functionalized nanoparticles and coatings. These monomers, derived from reactions involving PEG mono methacrylate ester, exhibit diverse functionalities and are pivotal in modifying the acid-base or electrochemical properties of surfaces and particles (Mizrahi et al., 2010).

properties

IUPAC Name

3-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O8/c1-17-13(16)3-5-19-7-9-21-11-10-20-8-6-18-4-2-12(14)15/h2-11H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGNNSWXCSXEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid-PEG4-mono-methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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